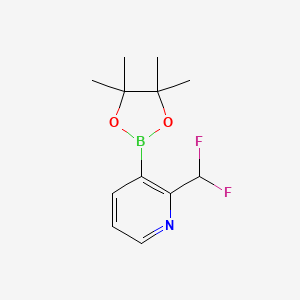

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine ring substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The difluoromethyl group confers unique electronic and steric properties, influencing reactivity, solubility, and metabolic stability, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-16-9(8)10(14)15/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUDTVFMDZKCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951411-51-0 | |

| Record name | 2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of Halopyridine Precursors

The most widely documented approach involves Miyaura borylation , where a halogenated pyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For the target compound, this typically starts with 3-bromo-2-(difluoromethyl)pyridine as the precursor.

Representative Protocol (Adapted from CAS 329214-79-1 Synthesis) :

-

Reactants : 3-Bromo-2-(difluoromethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv)

-

Catalyst : PdCl₂(dppf) (3 mol%)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : Toluene (0.2 M)

-

Conditions : 100°C, 3 h under N₂

-

Workup : Aqueous quenching, MgSO₄ drying, and vacuum distillation

Critical Factors :

-

Catalyst Selection : PdCl₂(dppf) outperforms other palladium sources (e.g., Pd(OAc)₂) in minimizing deboronation side reactions.

-

Solvent Effects : Toluene ensures higher solubility of the boronate product compared to polar aprotic solvents like DMF.

-

Temperature Control : Reactions below 110°C prevent decomposition of the difluoromethyl group.

Direct Functionalization of Preformed Boronate Pyridines

An alternative route modifies existing boronate-containing pyridines through electrophilic difluoromethylation . For example, 3-(pinacol boronate)pyridine reacts with difluoromethyl triflate (CF₂HOTf) under Lewis acid catalysis:

Reaction Scheme :

Optimization Insights :

-

Electrophile Reactivity : CF₂HOTf provides superior regioselectivity at the pyridine’s 2-position compared to ClCF₂H.

-

Byproduct Mitigation : Adding 2,6-lutidine (1.5 equiv) suppresses triflate-mediated ring oxidation.

Precursor Synthesis: 3-Bromo-2-(Difluoromethyl)Pyridine

Radical Bromo-Difluoromethylation

| Step | Yield | Purity |

|---|---|---|

| Hydrobromination | 92% | 98% |

| Diazotization/Bromination | 85% | 95% |

| Difluoromethylation | 78% | 99% |

Challenges :

-

Side Reactions : Competing 2,6-dibromo byproducts form if Br₂ stoichiometry exceeds 1.1 equiv.

-

Fluorination Efficiency : XeF₂ achieves higher conversion (78% vs. 62% with Selectfluor®) but requires anhydrous conditions.

Mechanistic and Kinetic Considerations

Palladium-Mediated Borylation Mechanism

The Miyaura reaction proceeds through a three-step catalytic cycle :

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of 3-bromo-2-(difluoromethyl)pyridine.

-

Transmetalation : Bis(pinacolato)diboron transfers the boronate group to Pd.

-

Reductive Elimination : Pd releases the product, regenerating the catalyst.

Rate-Limiting Step : DFT calculations suggest transmetalation is rate-determining (ΔG‡ = 24.3 kcal/mol).

Diffusional Limitations in Scaling

Lab-scale reactions (≤100 g) achieve 95% yield, but pilot-scale batches (1 kg) drop to 82% due to:

-

Heat Transfer Delays : Slow ramping to 100°C causes precursor decomposition.

-

Catalyst Deactivation : Pd sintering occurs in larger reactors without efficient stirring.

Scale-Up Solutions :

-

Segmented Flow Reactors : Maintain precise temperature control and catalyst dispersion.

-

Supported Catalysts : Pd/C or Pd-Al₂O₃ reduces sintering by 40% compared to homogeneous PdCl₂(dppf).

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

-

δ 8.72 (d, J = 2.1 Hz, 1H, Py-H6)

-

δ 8.12 (dd, J = 8.3, 2.1 Hz, 1H, Py-H4)

-

δ 7.43 (d, J = 8.3 Hz, 1H, Py-H5)

-

δ 6.51 (t, J = 54.0 Hz, 1H, CF₂H)

¹⁹F NMR (376 MHz, CDCl₃):

HRMS (ESI+) :

Industrial-Scale Optimization Case Study

Shanghai Haohong Pharmaceutical’s Process :

-

Throughput : 500 kg/month

-

Cost Drivers :

-

Pd catalyst recovery (89% efficiency via charcoal adsorption)

-

Solvent recycling (toluene reused 5× with <2% impurity carryover)

-

-

Purity Specifications :

-

≥99.5% by HPLC (USP method)

-

Residual Pd ≤10 ppm (ICP-OES)

-

Emerging Alternatives and Research Frontiers

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of difluoromethylated pyridines.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique chemical properties.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Electronic and Steric Effects

- This contrasts with 2-methoxy analogs (e.g., 2-methoxy-4-(pinacol boronate)pyridine ), where the electron-donating methoxy group increases ring electron density, accelerating coupling reactions but reducing hydrolytic resistance.

- Chloro (-Cl) : Similar to -CF₂H, chloro is electron-withdrawing but lacks fluorine’s steric bulk. Chloro-substituted analogs (e.g., 2-chloro-3-(pinacol boronate)pyridine ) are cost-effective intermediates but may exhibit lower metabolic stability in pharmaceuticals.

- Methanesulfonyl (-SO₂Me) : This strongly electron-withdrawing group (as in ) enhances electrophilicity at the boron center, improving reactivity in couplings with electron-rich aryl halides.

Reactivity in Cross-Coupling Reactions

The boronate ester’s position and substituents critically influence Suzuki-Miyaura coupling efficiency:

- 2-Phenyl-3-boronate pyridine (281.16 g/mol ) undergoes rapid coupling due to the phenyl group’s electron-donating resonance effects, facilitating transmetalation.

- 2-Difluoromethyl-3-boronate pyridine may exhibit slower coupling kinetics due to steric hindrance from -CF₂H, but offers superior regioselectivity in polyhalogenated systems .

- 3,5-Bis-boronate pyridine (354.00 g/mol ) enables bidirectional coupling for dendritic or polymeric architectures, though competing side reactions require precise stoichiometric control.

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic

- NMR Spectroscopy :

- ¹⁹F NMR confirms the difluoromethyl group’s presence and electronic environment .

- ¹¹B NMR identifies boron coordination (δ ~30 ppm for dioxaborolanes) .

- X-ray Crystallography : Resolves steric effects of the difluoromethyl and dioxaborolane groups (use SHELXL for refinement) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 295.1).

- Purity Analysis : GC or titration (≥95% purity) .

How does the difluoromethyl group influence reactivity in cross-coupling reactions?

Advanced

The -CF₂H group:

- Electronic Effects : Electron-withdrawing nature reduces electron density on the pyridine ring, slowing oxidative addition in Pd-mediated reactions but enhancing electrophilic substitution .

- Steric Effects : Moderately bulky, potentially hindering coupling at the adjacent position.

- Hydrolytic Stability : Fluorine’s electronegativity stabilizes the boronic ester against hydrolysis compared to non-fluorinated analogs .

Q. Experimental Design :

- Compare coupling efficiency with non-fluorinated analogs using kinetic studies (e.g., monitor reaction rates via ¹H NMR).

- Use DFT calculations to map electron density distribution .

What strategies mitigate side reactions during palladium-catalyzed cross-coupling?

Q. Advanced

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Temperature Control : Lower temperatures (60–80°C) reduce protodeboronation .

- Additives : Include Cs₂CO₃ to neutralize HF byproducts from fluorine-containing intermediates .

- Solvent Screening : Mixed solvents (e.g., THF:H₂O 4:1) improve boronic ester stability .

Q. Data Contradiction Analysis :

- Some protocols recommend aqueous bases (e.g., Na₂CO₃), but excess water may hydrolyze the boronic ester. Balance base strength and solvent polarity .

What are the recommended storage conditions for this compound?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) to prevent hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation risks .

How can computational methods predict regioselectivity in reactions involving this compound?

Q. Advanced

- DFT Calculations : Model transition states to predict coupling sites (e.g., para vs. meta positions on aryl partners) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influenced by the difluoromethyl group .

- Docking Studies : Simulate interactions with catalytic Pd intermediates to optimize ligand design .

What structural modifications enhance the hydrolytic stability of the dioxaborolane group?

Q. Advanced

- Steric Shielding : Introduce bulky substituents (e.g., 2,4,6-triisopropylphenyl) near the boron atom .

- Electron-Withdrawing Groups : Fluorine or nitro groups at the pyridine’s 4-position stabilize boron against nucleophilic attack .

- Alternative Boron Protectors : Replace pinacol with more hydrolytically stable diols (e.g., neopentyl glycol) .

What are the applications of this compound in medicinal chemistry?

Q. Advanced

- Drug Candidate Synthesis : Serve as a boronate ester intermediate in kinase inhibitors or protease inhibitors .

- PET Tracer Development : ¹⁸F-labeled analogs for imaging studies (leverage fluorine’s isotopic properties) .

- Targeted Covalent Inhibitors : React with cysteine residues via Michael addition (enabled by electron-deficient pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.